molecular formula C27H21NO5 B215957 2-(1-naphthyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

2-(1-naphthyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Katalognummer B215957
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: JAPZSVDDRVUXPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-naphthyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as NDI-031301 and has been synthesized using various methods.

Wirkmechanismus

NDI-031301 acts by inhibiting the activity of certain enzymes, which leads to the modulation of gene expression and cellular signaling pathways. The compound has been found to inhibit histone deacetylases, which are involved in the regulation of gene expression, and phosphodiesterases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
NDI-031301 has been found to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cellular signaling pathways, and the induction of apoptosis in cancer cells. The compound has also been found to have anti-inflammatory and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

NDI-031301 has several advantages for lab experiments, including its ability to selectively inhibit the activity of certain enzymes, its potential as a therapeutic agent in various diseases, and its ability to modulate gene expression and cellular signaling pathways. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Zukünftige Richtungen

There are several future directions for the study of NDI-031301, including the exploration of its potential as a therapeutic agent in various diseases, the investigation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, NDI-031301 is a chemical compound that has been studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have potential as a therapeutic agent in various diseases. NDI-031301 acts by inhibiting the activity of certain enzymes, which leads to the modulation of gene expression and cellular signaling pathways. The compound has several advantages for lab experiments, including its ability to selectively inhibit the activity of certain enzymes, but also has some limitations, including its potential toxicity. There are several future directions for the study of NDI-031301, including the exploration of its potential as a therapeutic agent in various diseases and the investigation of its mechanism of action.

Synthesemethoden

NDI-031301 has been synthesized using various methods, including the reaction of 2-(1-naphthyl)-2-oxoacetic acid with 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid in the presence of a coupling agent. This reaction results in the formation of the ester bond between the two compounds, producing NDI-031301.

Wissenschaftliche Forschungsanwendungen

NDI-031301 has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which are involved in the regulation of gene expression and cellular signaling pathways.

Eigenschaften

Molekularformel

C27H21NO5

Molekulargewicht

439.5 g/mol

IUPAC-Name

(2-naphthalen-1-yl-2-oxoethyl) 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C27H21NO5/c29-24(21-14-6-8-17-7-1-2-11-20(17)21)16-33-27(32)18-9-5-10-19(15-18)28-25(30)22-12-3-4-13-23(22)26(28)31/h1-11,14-15,22-23H,12-13,16H2

InChI-Schlüssel

JAPZSVDDRVUXPS-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC=CC5=CC=CC=C54

Kanonische SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.